

Introduction: A Linchpin Intermediate in Modern Synthesis

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Compound of Interest

Compound Name:	1-Methylpiperidin-3-one hydrochloride
Cat. No.:	B1354600

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1-Methylpiperidin-3-one hydrochloride (CAS No: 41511-85-7) is a heterocyclic compound of significant interest within the pharmaceutical and chemical research sectors.^{[1][2]} As a functionalized piperidine derivative, its structure incorporates a reactive ketone and a tertiary amine, making it a versatile and valuable building block for the synthesis of complex molecules.^[3] This guide provides an in-depth exploration of its structure, properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its primary utility lies in its role as a key intermediate for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in bioactive compounds, particularly central nervous system (CNS) agents and antipsychotic drugs.^{[3][4]}

Core Physicochemical and Structural Characteristics

The compound presents as a solid at room temperature, soluble in water and certain organic solvents.^[2] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base (1-Methyl-3-piperidinone, CAS: 5519-50-6).^[5]

Chemical Structure

The molecular structure consists of a six-membered piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a carbonyl group at position 3. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Structure of **1-Methylpiperidin-3-one Hydrochloride**.

Physicochemical Data Summary

Property	Value	Source(s)
CAS Number	41511-85-7	[1] [2] [3]
Molecular Formula	C ₆ H ₁₂ ClNO	[2] [3] [6]
Molecular Weight	149.62 g/mol	[3] [6] [7]
Melting Point	111 °C	[3]
Appearance	Solid	[2]
Purity	Typically ≥98-99%	[2] [6]

Spectroscopic Characterization: A Validating System

Confirming the identity and purity of **1-Methylpiperidin-3-one hydrochloride** is paramount. The following spectroscopic methods provide a self-validating system for structural elucidation. The data described are based on established principles and data for the free base, with adjustments for the hydrochloride salt.[\[5\]](#)[\[8\]](#)

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the N-methyl group. Protons alpha to the carbonyl group (at C2 and C4) and the protonated nitrogen will be deshielded, appearing further downfield. The N-methyl protons will appear as a singlet.
- ¹³C NMR Spectroscopy: The carbon spectrum will definitively show a signal for the carbonyl carbon (C=O) at a characteristic downfield shift (~200 ppm).[\[5\]](#) Six unique carbon signals are expected, corresponding to the N-methyl carbon and the five carbons of the piperidine ring.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1700-1730 cm⁻¹. Additionally, a broad absorption in the 2700-3000 cm⁻¹ region would indicate the N-H stretch of the ammonium salt.

- Mass Spectrometry (MS): Under electrospray ionization (ESI), the mass spectrum would show the molecular ion for the free base (the cation) at an m/z corresponding to $[C_6H_{11}NO + H]^+$.

Synthesis Protocol: Acid-Mediated Deprotection

A common and efficient laboratory-scale synthesis involves the deprotection of a Boc-protected precursor.^[7] The use of a tert-butoxycarbonyl (Boc) group is a standard strategy in organic synthesis to temporarily mask the reactivity of an amine. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, which is the causal principle behind this protocol.

Experimental Workflow: Synthesis of 1-Methylpiperidin-3-one hydrochloride

Caption: Workflow for synthesis via Boc-deprotection.

Step-by-Step Methodology

This protocol is adapted from a documented synthesis of a similar piperidinone hydrochloride.
[\[7\]](#)

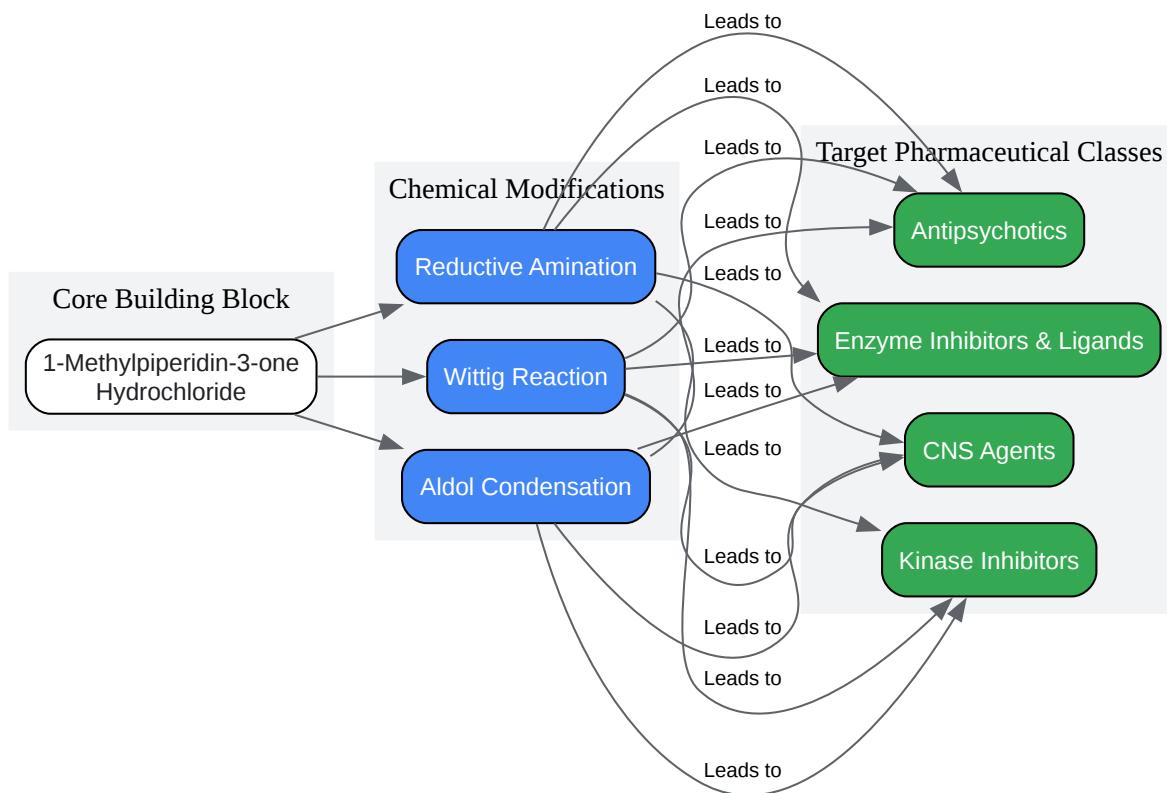
- Preparation: Dissolve the Boc-protected piperidone precursor (e.g., racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester) in an anhydrous solvent such as dichloromethane (DCM) in a suitable reaction vessel.
- Cooling: Place the vessel in an ice bath to cool the solution to 0°C. This is a critical step to control the initial exotherm of the acid addition.
- Acid Addition: Add ethanolic hydrogen chloride (ethanolic-HCl) to the stirred solution slowly and dropwise. The HCl cleaves the Boc group, liberating the secondary amine, which is then protonated to form the hydrochloride salt.
- Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Let it stir for approximately 3 hours.

- Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) until completion is observed.
- Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. This yields the crude **1-Methylpiperidin-3-one hydrochloride** product, which can be used directly or purified further if necessary.

Applications in Drug Discovery and Development

The true value of **1-Methylpiperidin-3-one hydrochloride** lies in its utility as a versatile scaffold. The ketone functionality allows for a wide range of subsequent chemical modifications, including reductive amination, Wittig reactions, and aldol condensations, enabling the synthesis of diverse and complex molecular architectures.

Logical Pathway in Synthesis



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Caption: Synthetic utility pathway of the title compound.

- CNS Agents & Antipsychotics: The piperidine ring is a common feature in many centrally acting drugs. This intermediate serves as a starting point for molecules targeting various receptors and enzymes in the brain.[3][4]
- Kinase Inhibitors: Functionalized piperidines are used to develop kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[9]
- Enzyme Inhibitors and Receptor Ligands: The compound's structure is ideal for designing molecules that can fit into the active sites of enzymes or bind to specific biological receptors. [3]

Safety, Handling, and Storage: A Trustworthy Protocol

Adherence to safety protocols is non-negotiable. The following guidelines are synthesized from authoritative Safety Data Sheets (SDS).[10][11]

Hazard Identification

- GHS Classification: Causes skin irritation (H315), serious eye irritation/damage (H319), and may cause respiratory irritation (H335).[11]
- Signal Word: Warning.[11]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area or within a closed system like a fume hood.[10][12]
- Personal Protection: Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[11]
- Safe Handling Practices: Avoid breathing dust, fumes, or vapors.[11] Wash hands and any exposed skin thoroughly after handling.[10][11] Keep away from heat, sparks, and open

flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[10][13]

First Aid Measures

- Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [10]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[10] If skin irritation occurs, get medical advice.[11]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
- Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[10]

Storage

- Conditions: Store in a cool, dry, and well-ventilated place.[10][12] Recommended storage is often refrigerated at 2-8°C.[3]
- Container: Keep the container tightly closed and sealed.[10][11]
- Incompatibilities: Store away from strong oxidizing agents and strong acids.[10][12]

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